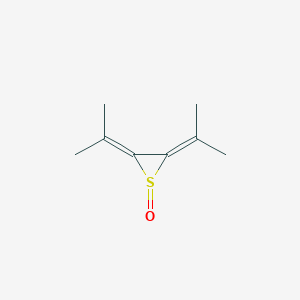
2,3-Di(propan-2-ylidene)thiiran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(propan-2-ylidene)thiiran-1-one is a heterocyclic compound characterized by a thiirane ring substituted with two isopropylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(propan-2-ylidene)thiiran-1-one typically involves the construction of the thiirane ring followed by the introduction of the isopropylidene groups. One common method involves the reaction of an appropriate thioketone with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the thiirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di(propan-2-ylidene)thiiran-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The isopropylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2,3-Di(propan-2-ylidene)thiiran-1-one has several scientific research applications, including:
Chemistry: It serves as a valuable synthetic intermediate for the preparation of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2,3-Di(propan-2-ylidene)thiiran-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,3-Di(propan-2-ylidene)thiiran-1-one include:
- 2-Ylidene-1,3-thiazolidines
- 2-Ylidene-2,3-dihydro-1,3-thiazoles
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the thiirane ring
Propiedades
Número CAS |
81355-46-6 |
|---|---|
Fórmula molecular |
C8H12OS |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
2,3-di(propan-2-ylidene)thiirane 1-oxide |
InChI |
InChI=1S/C8H12OS/c1-5(2)7-8(6(3)4)10(7)9/h1-4H3 |
Clave InChI |
IWPIRLRKIZTFJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(=C(C)C)S1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


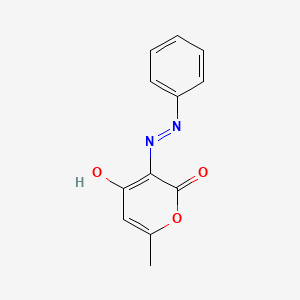
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
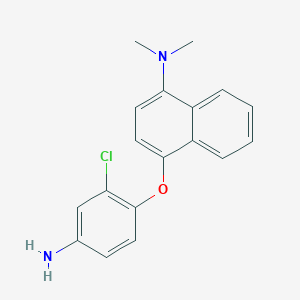
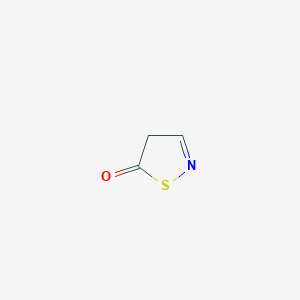
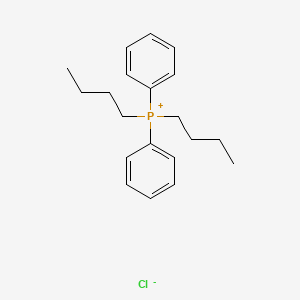
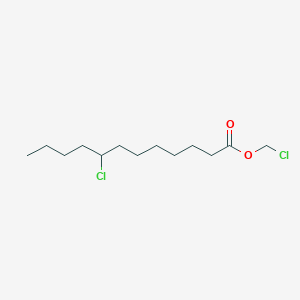
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
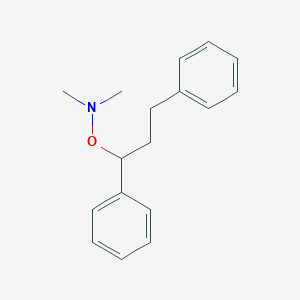

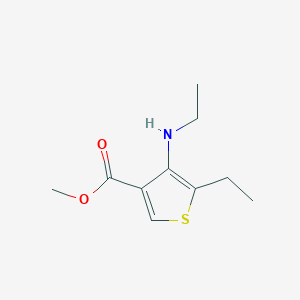
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
